molecular formula C15H24O5 B587040 Dihydro Artemisinin Tetrahydrofuran Acetate CAS No. 198817-95-7

Dihydro Artemisinin Tetrahydrofuran Acetate

Katalognummer B587040
CAS-Nummer: 198817-95-7
Molekulargewicht: 284.352
InChI-Schlüssel: MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroartemisinin (DHA) is an active metabolite of artemisinin and its derivatives . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs . It is also available as a drug in itself .


Synthesis Analysis

The biosynthesis of artemisinin involves the use of [1-13C]acetate and [2-13C]acetate . The 13C peak enrichment in artemisinin was observed in six and nine carbon atoms from [1-13C]acetate and [2-13C]acetate, respectively . The 13C NMR spectra of 13C-enriched artemisinin suggested that the mevalonic acid (MVA) pathway is the predominant route to biosynthesis of this sesquiterpene .


Molecular Structure Analysis

The molecular structure of Dihydro Artemisinin Tetrahydrofuran Acetate can be found in the PubChem database .


Chemical Reactions Analysis

Artemisinin and its derivatives work by causing protein damage and compromising parasite proteasome function . The consequent accumulation of proteasome substrates, i.e., unfolded/damaged and polyubiquitinated proteins, activates the ER stress response and underpins DHA-mediated killing .


Physical And Chemical Properties Analysis

Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

  • Synthesis Approaches

    Dihydro-artemisinic acid has been efficiently converted into artemisinin through a simple approach using molybdate-induced disproportionation of hydrogen peroxide, highlighting a feasible and scalable synthesis method (Chen et al., 2013).

  • Production in Modified Plants

    The production of artemisinin precursors like dihydroartemisinic acid has been explored in genetically modified tobacco plants. This approach could offer a cost-effective alternative for producing these valuable compounds (Zhang et al., 2011).

  • High-Level Semi-Synthetic Production

    Leveraging synthetic biology, high-yielding biological production of artemisinic acid (a precursor of artemisinin) has been achieved in engineered yeast strains. This method could ensure a stable and affordable artemisinin supply (Paddon et al., 2013).

Biochemical and Mechanistic Insights

  • Biosynthetic Pathway Elucidation

    Research has identified various intermediates and enzymes involved in the early steps of artemisinin biosynthesis, providing crucial insights into the biochemical pathways leading to artemisinin and its derivatives (Bertea et al., 2005).

  • Nonenzymatic Conversion and Mechanism

    Studies on the nonenzymatic conversion rates of dihydroartemisinic acid to artemisinin have shed light on the underlying mechanisms, suggesting alternative pathways independent of light (Varela et al., 2019).

  • Autoxidation Mechanism

    The spontaneous autoxidation of dihydroartemisinic acid, leading to the formation of artemisinin and other products, has been detailed, contributing to the understanding of the complex transformation involved (Sy & Brown, 2002).

Advanced Applications and Innovations

  • Green Chemistry Applications

    Innovative strategies in the photochemical synthesis of artemisinin have been developed by applying the principles of green chemistry, leading to more environmentally friendly and cost-effective production methods (Amara et al., 2015).

  • Photocatalysis and Acid Catalysis

    Porphyrinic metal–organic frameworks with Brønsted acid sites have been used for efficient tandem semisynthesis of artemisinin from dihydroartemisinic acid, showcasing the potential of dual-functionalized nanoreactors (Feng et al., 2019).

  • Biotransformation with Endophytic Fungi

    The biotransformation of artemisinic acid by endophytic fungi has been explored, leading to the creation of bioactive derivatives with potential pharmaceutical applications (Tian et al., 2021).

Wirkmechanismus

Target of Action

Dihydro Artemisinin Tetrahydrofuran Acetate primarily targets the cells of the malaria-causing parasite, Plasmodium falciparum, which largely reside in red blood cells and contain iron-rich heme-groups . It has also been found to target human metastatic melanoma cells .

Mode of Action

The proposed mechanism of action involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . These radicals may target essential parasite macromolecules, leading to the parasite’s death .

Biochemical Pathways

The compound affects multiple biochemical pathways. Experimental evidence suggests that it may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Pharmacokinetics

Dihydro Artemisinin Tetrahydrofuran Acetate is characterized by a short half-life and is the most rapidly acting antimalarial drug to date . It is converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The oral bioavailability in animals ranges, approximately, between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .

Result of Action

The result of the compound’s action is the death of the targeted cells. In the case of malaria, it kills Plasmodium falciparum parasites by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species . In the case of human metastatic melanoma cells, it induces NOXA-dependent mitochondrial apoptosis .

Action Environment

The action, efficacy, and stability of Dihydro Artemisinin Tetrahydrofuran Acetate can be influenced by various environmental factors. For instance, the rate of conversion to the bioactive metabolite artenimol can vary with the route of administration . Furthermore, the lipid-soluble artemether and artemotil are released slowly when administered intramuscularly because of the ‘depot’ effect related to the oil formulation .

Safety and Hazards

The safety data on artemisinin derivatives used in the treatment of malaria has been prepared for use in the assessment of the safety of active ingredients and drug products submitted by manufacturers of such products for approval in the WHO Prequalification Scheme .

Zukünftige Richtungen

Dihydroartemisinin has shown potent and broad anticancer properties in cell lines and animal models and is becoming established as anti-schistosomal agents . It is also potential therapeutics for treating late-stage colorectal cancer by targeting the elevated c-Myc level .

Eigenschaften

IUPAC Name

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747641
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Artemisinin Tetrahydrofuran Acetate

CAS RN

198817-95-7
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.